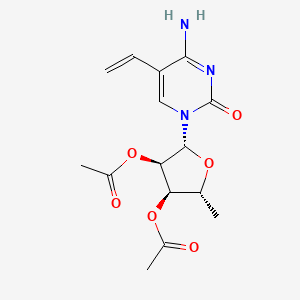

2',3'-di-O-acetyl-5'-deoxy-5-vinylcytidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

RO0094889 is a synthetic organic compound developed as a prodrug inhibitor of dihydropyrimidine dehydrogenase (DPD). This compound is primarily used in combination with capecitabine, an orally administered chemotherapeutic agent, to enhance its antitumor activity. RO0094889 is metabolized by enzymes secreted by tumors to produce the DPD inhibitor 5-vinyluracil, which inhibits the DPD-mediated catabolic degradation of 5-fluorouracil produced locally in tumors from capecitabine .

Preparation Methods

The synthesis of RO0094889 involves the design and creation of a tumor-activated prodrug of 5-vinyluracil. The synthetic route includes the sequential conversion of RO0094889 by three enzymes: esterase, cytidine deaminase, and thymidine phosphorylase. These enzymes are highly expressed in various tumor tissues . The preparation method ensures that RO0094889 is selectively converted to 5-vinyluracil in tumor tissues, thereby enhancing the efficacy of capecitabine .

Chemical Reactions Analysis

RO0094889 undergoes several chemical reactions, primarily focusing on its conversion to 5-vinyluracil. The major reactions include:

Hydrolysis: Esterase enzymes hydrolyze RO0094889 to produce an intermediate compound.

Deamination: Cytidine deaminase further converts the intermediate to another compound.

Phosphorylation: Thymidine phosphorylase finally converts the compound to 5-vinyluracil.

These reactions are crucial for the activation of RO0094889 in tumor tissues, ensuring its selective inhibition of DPD and enhancing the antitumor activity of capecitabine .

Scientific Research Applications

RO0094889 has significant applications in scientific research, particularly in the field of oncology. Its primary use is in combination with capecitabine to treat various types of cancer, including colorectal cancer and non-small cell lung carcinoma . The compound’s ability to inhibit DPD selectively in tumor tissues makes it a valuable tool in enhancing the efficacy of chemotherapeutic agents. Additionally, RO0094889 has been studied in various tumor xenograft models, demonstrating its potential in clinical applications .

Mechanism of Action

The mechanism of action of RO0094889 involves its conversion to 5-vinyluracil by enzymes secreted by tumors. This conversion leads to the inhibition of DPD, an enzyme responsible for the catabolic degradation of 5-fluorouracil. By inhibiting DPD, RO0094889 increases the concentration of 5-fluorouracil in tumor tissues, thereby enhancing the antitumor activity of capecitabine . The molecular targets involved in this mechanism include esterase, cytidine deaminase, and thymidine phosphorylase .

Comparison with Similar Compounds

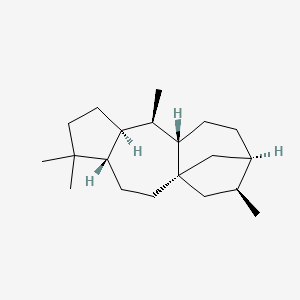

RO0094889 is unique in its selective inhibition of DPD in tumor tissues. Similar compounds include:

5-ethynyluracil: A DPD inhibitor that inhibits DPD in both tumor and non-cancerous tissues.

5-chloro-2,4-dihydroxypyridine: Another DPD inhibitor with broader inhibition effects.

Compared to these compounds, RO0094889 offers a more targeted approach, reducing the potential for toxicity in non-cancerous tissues while enhancing the efficacy of capecitabine in tumor tissues .

properties

Molecular Formula |

C15H19N3O6 |

|---|---|

Molecular Weight |

337.33 g/mol |

IUPAC Name |

[(2R,3R,4R,5R)-4-acetyloxy-5-(4-amino-5-ethenyl-2-oxopyrimidin-1-yl)-2-methyloxolan-3-yl] acetate |

InChI |

InChI=1S/C15H19N3O6/c1-5-10-6-18(15(21)17-13(10)16)14-12(24-9(4)20)11(7(2)22-14)23-8(3)19/h5-7,11-12,14H,1H2,2-4H3,(H2,16,17,21)/t7-,11-,12-,14-/m1/s1 |

InChI Key |

NELWQUQCCZMRPB-UBPLGANQSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=NC2=O)N)C=C)OC(=O)C)OC(=O)C |

Canonical SMILES |

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)C=C)OC(=O)C)OC(=O)C |

synonyms |

2',3'-O-diacetyl-5'-deoxy-5-vinylcytidine Ro 09-4889 Ro-09-4889 RO0094889 Ro09-4889 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Chloro-4-oxo-8-[1,2,4]triazol-4-yl-4,5-dihydro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1244294.png)

![7-[(3R)-3-(2-aminopropan-2-yl)pyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1244303.png)

![(1R,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol](/img/structure/B1244310.png)

![6H-benzo[de]isoquinoline](/img/structure/B1244315.png)